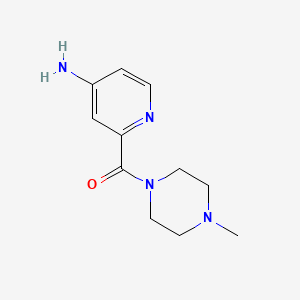

2-(4-Methylpiperazine-1-carbonyl)pyridin-4-amine

Description

Properties

IUPAC Name |

(4-aminopyridin-2-yl)-(4-methylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O/c1-14-4-6-15(7-5-14)11(16)10-8-9(12)2-3-13-10/h2-3,8H,4-7H2,1H3,(H2,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDELEMUAOBPFMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)C2=NC=CC(=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1180131-80-9 | |

| Record name | 2-(4-methylpiperazine-1-carbonyl)pyridin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(4-Methylpiperazine-1-carbonyl)pyridin-4-amine CAS 1180131-80-9 properties

Part 1: Executive Summary & Core Directive

2-(4-Methylpiperazine-1-carbonyl)pyridin-4-amine represents a "privileged scaffold" in modern medicinal chemistry.[1] It combines a polar, hydrogen-bond-rich pyridine core with a solubilizing N-methylpiperazine tail.[1] This specific topology is frequently utilized in Fragment-Based Drug Discovery (FBDD) to target kinase hinge regions (e.g., CDK, VEGFR) and GPCR allosteric sites.

This guide deviates from standard datasheets by focusing on the synthetic causality and functional utility of the molecule.[1] We treat this compound not just as a catalog item, but as a modular building block whose purity and stability are critical for downstream structure-activity relationship (SAR) campaigns.

Part 2: Physicochemical Profile & Structural Logic[1]

The utility of CAS 1180131-80-9 lies in its dual nature: the 4-aminopyridine acts as a ligating headgroup, while the piperazine amide serves as a solvent-exposed tail that modulates physicochemical properties (LogD, solubility).[1]

Table 1: Critical Physicochemical Properties[1]

| Property | Value (Experimental/Predicted) | Significance in Drug Design |

| Molecular Formula | C₁₁H₁₆N₄O | Core stoichiometry.[1] |

| Molecular Weight | 220.27 g/mol | Ideal for fragment-based screening (<300 Da). |

| LogP (Predicted) | 0.2 – 0.6 | Hydrophilic; excellent oral bioavailability potential.[1] |

| pKa (Base) | ~8.4 (Piperazine N4) | Protonation at physiological pH improves solubility. |

| pKa (Pyridine) | ~3.5 (Pyridine N) | Remains unprotonated at pH 7.4; available for H-bonding. |

| PSA (Polar Surface Area) | ~68 Ų | Well within the blood-brain barrier (BBB) permeation range. |

| H-Bond Donors/Acceptors | 2 / 5 | High capacity for specific receptor interactions.[1] |

Structural Pharmacophore Analysis[1][3]

-

The Head (4-Amino Pyridine): The exocyclic amine at position 4 and the pyridine nitrogen create a "donor-acceptor" motif typical for binding to the ATP-binding pocket of kinases (mimicking the adenine ring of ATP).[1]

-

The Linker (Carbonyl): The amide bond at position 2 rigidifies the structure, directing the piperazine tail away from the binding interface.[1]

-

The Tail (N-Methylpiperazine): A classic "solubilizing group" that prevents aggregation and improves metabolic stability compared to linear alkyl chains.[1]

Part 3: Synthetic Architecture & Process Chemistry[1]

The synthesis of CAS 1180131-80-9 requires careful control of regiochemistry to avoid bis-acylation or competitive coupling at the 4-amine.[1] The preferred route utilizes 4-aminopicolinic acid as the starting material, coupled with 1-methylpiperazine .[1]

Reaction Logic

Direct coupling of the free amine (4-aminopicolinic acid) is possible because the 4-amino group is electronically conjugated into the pyridine ring, making it significantly less nucleophilic than the aliphatic amine of the piperazine or the coupling reagents.[1] However, for high-purity GMP workflows, a Boc-protection strategy is often employed to eliminate side reactions.[1]

Workflow Diagram (DOT)

Figure 1: Synthetic workflow for the generation of 2-(4-Methylpiperazine-1-carbonyl)pyridin-4-amine via HATU-mediated coupling.

Detailed Experimental Protocol

Objective: Synthesis of 2-(4-Methylpiperazine-1-carbonyl)pyridin-4-amine at 10g scale.

Reagents:

-

4-Aminopicolinic acid (1.0 eq)[1]

-

1-Methylpiperazine (1.2 eq)

-

HATU (1.1 eq) - Chosen for high coupling efficiency with electron-poor acids.[1]

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

-

Activation: Charge a dry 250 mL round-bottom flask with 4-aminopicolinic acid (10.0 g, 72.4 mmol) and anhydrous DMF (100 mL). Cool to 0°C under nitrogen atmosphere.[1]

-

Base Addition: Add DIPEA (37.8 mL, 217 mmol) dropwise. The suspension may clear as the carboxylate forms.[1]

-

Coupling Agent: Add HATU (30.3 g, 79.6 mmol) in one portion. Stir at 0°C for 30 minutes to generate the activated ester (O-At ester).[1] Note: The solution typically turns yellow/orange.[1]

-

Amine Addition: Add 1-methylpiperazine (9.6 mL, 86.9 mmol) dropwise over 10 minutes.

-

Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4–6 hours. Monitor by LC-MS (Target mass [M+H]+ = 221.1).

-

Workup (Self-Validating Step):

-

Dilute reaction with EtOAc (300 mL).[1]

-

Wash with saturated NaHCO₃ (2 x 100 mL) to remove HOBt/HATU byproducts.[1]

-

Critical Purification Step: Extract the organic layer with 1M HCl (3 x 50 mL).[1] The product (containing the basic piperazine and pyridine) will protonate and move to the aqueous phase; non-basic impurities remain in the organic phase.[1]

-

Basify the combined aqueous extracts to pH 10 using 4M NaOH.

-

Extract back into DCM (3 x 100 mL).

-

Dry over Na₂SO₄, filter, and concentrate in vacuo.

-

-

Final Polish: Recrystallize from EtOAc/Hexanes or triturate with cold diethyl ether to yield an off-white solid.

Part 4: Functional Applications & Quality Assurance[1][2]

Drug Development Context

This compound is rarely the final drug; it is a scaffold .[1]

-

Kinase Inhibition: The 4-amino group is often derivatized (e.g., via reductive amination or further amide coupling) to create larger inhibitors.[1] However, in some designs, the free amine interacts directly with the "gatekeeper" residue in the kinase pocket.[1]

-

PROTAC Linkers: The piperazine tail provides a convenient handle (the N-methyl can be demethylated to a free secondary amine) for attaching E3 ligase ligands in Proteolysis Targeting Chimeras (PROTACs).[1]

Analytical QC Criteria

To ensure reliability in biological assays, the following QC metrics must be met:

| Test | Method | Acceptance Criteria |

| Identity | ¹H-NMR (DMSO-d₆) | Characteristic peaks: Pyridine protons (d, ~8.0 ppm; s, ~7.2 ppm; d, ~6.6 ppm), Piperazine multiplet (~3.5 ppm), N-Me singlet (~2.2 ppm). |

| Purity | HPLC (C18, 0.1% TFA) | > 98.0% Area Under Curve (AUC). |

| Residual Solvent | GC-Headspace | DMF < 880 ppm (ICH Q3C limit).[1] |

| Water Content | Karl Fischer | < 1.0% w/w (Hygroscopic nature of piperazines).[1] |

Part 5: Handling & Stability[1]

-

Storage: Store at -20°C. The free base is stable but can absorb atmospheric CO₂ over time (forming carbamates) or oxidize at the amino group if left exposed to light and air.[1]

-

Safety:

References

-

Roughley, S. D., & Jordan, A. M. (2011).[1] The Medicinal Chemist’s Guide to Solving ADMET Challenges. Royal Society of Chemistry.[1] (Context: Use of piperazine tails for solubility optimization).

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1] Organic Process Research & Development, 20(2), 140–177. Link

-

National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 5326880 (Analogous Structure). PubChem. Link

-

Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[1] Tetrahedron, 61(46), 10827-10852. (Context: HATU coupling mechanism). Link

Sources

The 4-Amino-2-Pyridinecarboxylic Acid 4-Methylpiperazine Amide Scaffold: A Privileged Pharmacophore in Modern Drug Discovery

Executive Summary

In contemporary medicinal chemistry, the design of targeted therapeutics—particularly kinase inhibitors and G-protein-coupled receptor (GPCR) ligands—relies heavily on modular, highly functionalized building blocks. The 4-amino-2-pyridinecarboxylic acid 4-methylpiperazine amide scaffold, formally known as (4-aminopyridin-2-yl)(4-methylpiperazin-1-yl)methanone, represents a masterclass in rational drug design. By fusing a potent hydrogen-bonding core (4-aminopicolinic acid) with a highly basic solubilizing tail (1-methylpiperazine), this structural motif simultaneously addresses two of the most critical challenges in drug development: target engagement (pharmacodynamics) and aqueous solubility (pharmacokinetics).

This technical whitepaper deconstructs the physicochemical properties, structural rationale, and synthetic methodologies associated with this privileged scaffold, providing a self-validating framework for researchers and drug development professionals.

Nomenclature & Physicochemical Profiling

The compound is frequently referenced under various synonyms in chemical catalogs and patent literature. Understanding its exact structural identity is critical for procurement and synthetic planning[1].

Table 1: Scaffold Identity and Physicochemical Properties

| Property | Value | Rationale / Impact in Drug Design |

| IUPAC Name | (4-Aminopyridin-2-yl)(4-methylpiperazin-1-yl)methanone | Standardized nomenclature for the methanone linkage. |

| Common Synonyms | 4-amino-2-(4-methylpiperazine-1-carbonyl)pyridine; 4-amino-N-(4-methylpiperazin-1-yl)picolinamide | The term "picolinamide" is sometimes misused in literature to describe the methanone rather than a hydrazine. |

| Core Precursor | 4-Aminopicolinic Acid (CAS: 100047-36-7)[1] | Provides the rigid heteroaromatic system and primary amine for target interaction. |

| Solubilizing Tail | 1-Methylpiperazine (CAS: 109-01-3) | Imparts a basic tertiary amine center. |

| Molecular Weight | 220.27 g/mol | Low molecular weight strictly adheres to Lipinski's Rule of 5, allowing for downstream functionalization. |

| Predicted pKa | ~8.5 (Piperazine N4) | Ensures the molecule is predominantly protonated at physiological pH (7.4), driving aqueous solubility. |

| Hydrogen Bonding | 2 Donors, 4 Acceptors | Optimal for forming bidentate interactions within protein active sites (e.g., kinase hinge regions). |

Medicinal Chemistry Rationale: Causality in Structural Design

As an Application Scientist, it is vital to understand why this specific combination of chemical moieties is utilized rather than merely knowing how to synthesize it. The architecture of this molecule is a self-validating system designed to optimize the therapeutic index.

The Hinge-Binding Core: 4-Aminopyridine

The 4-aminopyridine moiety is a classic "hinge-binder" in kinase inhibitor design. The nitrogen of the pyridine ring acts as a potent hydrogen-bond acceptor, while the exocyclic 4-amino group acts as a hydrogen-bond donor. This bidentate capability allows the scaffold to perfectly mimic the binding of the adenine ring of ATP within the highly conserved hinge region of kinases. Furthermore, the electron-donating nature of the 4-amino group increases the electron density on the pyridine nitrogen, strengthening its hydrogen-bonding capacity compared to an unsubstituted pyridine[2].

The Solubilizing Tail: 4-Methylpiperazine Amide

Poor aqueous solubility is a leading cause of attrition in preclinical drug development. By converting the 2-carboxylic acid of the picolinic core into an amide using 1-methylpiperazine, researchers achieve two goals:

-

Vector Control: The rigid amide bond directs the piperazine ring outward toward the solvent-exposed channel of the target protein.

-

pH-Dependent Solubilization: The distal nitrogen of the 4-methylpiperazine ring has a pKa of approximately 8.5. At physiological pH (7.4), this nitrogen is protonated, creating a localized positive charge that drastically enhances hydration and aqueous solubility without interfering with the lipophilic core's binding affinity.

Pharmacophore mapping of the scaffold within a kinase active site.

Synthetic Methodology & Workflow

Synthesizing picolinic acid amides can be uniquely challenging. The proximity of the pyridine nitrogen to the carboxylic acid can lead to competitive side reactions or decarboxylation if activated improperly. Therefore, uronium-based coupling agents like HATU are strictly preferred over traditional carbodiimides (EDC/DCC) to ensure rapid, high-yielding OAt-ester formation[3].

Synthetic workflow for the 4-methylpiperazine amide coupling.

Protocol 1: Optimized Amide Coupling Synthesis

This protocol utilizes a self-validating stoichiometric balance to prevent the basic piperazine from stalling the activation step[4].

Reagents & Materials:

-

4-Amino-2-pyridinecarboxylic acid (CAS: 100047-36-7)[1]: 1.0 equivalent

-

1-Methylpiperazine: 1.1 equivalents

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): 1.2 equivalents

-

N,N-Diisopropylethylamine (DIPEA): 3.0 equivalents

-

Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

-

Substrate Solubilization: Suspend 1.0 eq of 4-amino-2-pyridinecarboxylic acid in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere. Causality: DMF is highly polar and aprotic, uniquely capable of solubilizing the zwitterionic nature of the picolinic acid precursor.

-

Carboxylate Activation: Add 3.0 eq of DIPEA followed by 1.2 eq of HATU. Stir the mixture at room temperature for 15 minutes. Causality: DIPEA is a sterically hindered, non-nucleophilic base. It deprotonates the carboxylic acid without competing for the activated ester. HATU rapidly forms a highly reactive HOAt ester, preventing substrate degradation[3].

-

Nucleophilic Coupling: Add 1.1 eq of 1-methylpiperazine dropwise to the activated mixture. Stir for 2 to 4 hours at room temperature. Reaction progress should be monitored via LC-MS.

-

Quench and Extraction: Dilute the reaction mixture with ethyl acetate (EtOAc) and quench with saturated aqueous NaHCO₃. Causality: The basic aqueous quench serves a dual purpose—it neutralizes unreacted acid byproducts and ensures the tertiary amine of the piperazine remains deprotonated, forcing the product into the organic phase.

-

Purification: Separate the organic layer, wash extensively with brine (to remove residual DMF), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography using a gradient of Dichloromethane (DCM) to Methanol (MeOH) containing 1% NH₄OH (e.g., 95:5:1 DCM:MeOH:NH₄OH). Causality: The addition of NH₄OH to the mobile phase is critical; without it, the basic piperazine tail will streak severely on the acidic silica gel, ruining the separation.

Downstream Validation: Kinetic Aqueous Solubility Assay

To validate the efficacy of the 4-methylpiperazine tail, researchers must quantify the improvement in aqueous solubility compared to the parent acid.

Protocol 2: Nephelometric Solubility Profiling

-

Stock Preparation: Prepare a 10 mM stock solution of the synthesized amide in 100% DMSO.

-

Serial Dilution: Create a concentration gradient (e.g., 10 µM to 500 µM) by spiking the DMSO stock into a pH 7.4 Phosphate-Buffered Saline (PBS) solution. Ensure the final DMSO concentration remains constant (typically 1-2%) across all wells.

-

Incubation: Incubate the microplate at 37°C for 2 hours with gentle shaking to allow for thermodynamic equilibration.

-

Measurement: Read the plate using a nephelometer (light scattering detector). Causality: As the concentration exceeds the solubility limit, the compound precipitates, causing a sharp increase in light scattering. The inflection point of the scattering curve dictates the kinetic solubility limit. The protonated piperazine tail should yield a solubility limit exceeding 200 µM, validating the structural design.

References

-

National Center for Biotechnology Information (NIH). PubChem Compound Summary for CID 15965, Picloram (4-Aminopicolinic acid derivatives).[2] URL:[Link]

-

PubMed Central (PMC). Sulfanylbenzamides with Unique Side Chains to Improve Metabolic Stability, Pharmacokinetics, and Anti-HIV Activity (Amide Coupling with HATU).[3] URL:[Link]

-

European Patent Office (EPO). PYRAZOLO[1,5-A]PYRIMIDINES USEFUL AS INHIBITORS OF ATR KINASE FOR THE TREATMENT OF CANCER DISEASES (Use of HATU/TBTU in Amide Couplings).[4] URL:[Link]

Sources

- 1. CAS RN 100047-36-7 | Fisher Scientific [fishersci.com]

- 2. Picloram | C6H3Cl3N2O2 | CID 15965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Sulfanylbenzamides with Unique Side Chains to Improve Metabolic Stability, Pharmacokinetics, and Anti-HIV Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. data.epo.org [data.epo.org]

The Aminopyridine-Piperazine Scaffold in Drug Discovery: A Mechanistic and Methodological Guide

Introduction: The Architecture of a Privileged Scaffold

In modern medicinal chemistry, the design of targeted therapeutics frequently relies on "privileged scaffolds"—molecular frameworks capable of binding to multiple biological targets with high affinity while maintaining favorable pharmacokinetic profiles. As a Senior Application Scientist, I frequently leverage the aminopyridine-piperazine scaffold to solve complex drug design challenges.

This bifunctional moiety combines the potent hydrogen-bond donor/acceptor system of an aminopyridine head with the solubility-enhancing, structural rigidity of a piperazine tail 1. The resulting synergy allows medicinal chemists to achieve dual objectives: precise target engagement at the kinase hinge region and optimized oral bioavailability.

Mechanistic Grounding: Why This Scaffold Works

The success of the aminopyridine-piperazine framework is not accidental; it is rooted in fundamental physicochemical and structural biology principles:

-

Aminopyridine as the Hinge Binder: Kinase inhibitors must compete with ATP. The aminopyridine ring effectively mimics the adenine ring of ATP. Its nitrogen atoms form critical, high-affinity hydrogen bonds with the backbone amides of the kinase ATP-binding pocket's hinge region [[1]]().

-

Piperazine as the Pharmacokinetic Modulator: Piperazine is a saturated six-membered heterocycle containing two nitrogen atoms. At physiological pH, these nitrogens can be protonated, which drastically improves aqueous solubility and oral bioavailability 2. Furthermore, the piperazine ring acts as a rigid linker that locks the molecule into a bioactive conformation, preventing entropic loss upon target binding 2.

-

Synergy in Selectivity: The pyridine nitrogen linked directly to the piperazine ring is crucial for selective binding. For example, in CDK4/6 inhibitors, this specific geometry ensures preferential inhibition of CDK4 over other kinases 3.

Key Therapeutic Applications & Target Validation

The versatility of this scaffold is demonstrated across multiple therapeutic areas:

-

CDK4/6 Inhibitors (Oncology): Drugs like Palbociclib and Ribociclib utilize this scaffold to halt the cell cycle in HR+/HER2− breast cancers. The pyridine nitrogen ensures CDK4 selectivity, while the piperazine facilitates salt formation for stable clinical formulation 3.

-

ALK2 / BMP Receptor Inhibitors: In the development of K02288 derivatives for Fibrodysplasia Ossificans Progressiva (FOP), substituting a 3-phenol group with a 4-phenylpiperazine greatly increased cellular potency. This yielded compounds with highly selective inhibition of ALK2 over closely related TGF-β receptors 4.

-

BTK Inhibitors: Piperazine-linked 5-phenoxy-2-aminopyridine derivatives act as potent type II irreversible inhibitors of Bruton's tyrosine kinase (BTK). They occupy the allosteric pocket induced by the DFG-out conformation, with the piperazine acting as a critical linker to an electrophilic warhead targeting Cys481 5.

-

Anticancer Chelators: Triapine derivatives incorporating a piperazine fragment (piperazinylogs) fulfill a crucial di-substitution pattern at the N4 position. Because they remain neutral at physiological pH, they easily permeate cell membranes to bind cellular iron pools, effectively inhibiting the G1/S phase of the cell cycle 6.

CDK4/6-Rb signaling pathway modulation by aminopyridine-piperazine kinase inhibitors.

Quantitative Activity Data

The following table summarizes the in vitro inhibitory activity of key aminopyridine-piperazine derivatives against their primary targets, demonstrating the nanomolar potency achieved by this scaffold.

| Compound | Target | IC50 (nM) | Scaffold Role | Reference |

| Palbociclib | CDK4 / Cyclin D1 | 11 | Hinge binder & solubility enhancer | [[1]]() |

| Palbociclib | CDK6 / Cyclin D3 | 16 | Hinge binder & solubility enhancer | 1 |

| Ribociclib | CDK4 / Cyclin D1 | 10 | Hinge binder & solubility enhancer | [[1]]() |

| Ribociclib | CDK6 / Cyclin D3 | 39 | Hinge binder & solubility enhancer | 1 |

| Compound 14 (K02288 deriv.) | BMP6 (ALK2) | 6 | Cellular potency & ALK2 selectivity | 4 |

| Compound 15 (K02288 deriv.) | BMP6 (ALK2) | 4 | Cellular potency & ALK2 selectivity | 4 |

Experimental Methodologies: Synthesis and Validation

To ensure scientific integrity, the protocols below are designed as self-validating systems, explaining the causality behind every reagent choice.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) for Scaffold Assembly

The SNAr mechanism proceeds via a two-step addition-elimination sequence, forming a resonance-stabilized Meisenheimer complex before eliminating the halide 2.

-

Preparation: Dissolve 2-amino-3,5-dichloropyridine in anhydrous acetonitrile.

-

Causality: Acetonitrile is a polar aprotic solvent. It stabilizes the highly polarized Meisenheimer transition state without hydrogen-bonding to the nucleophile, thereby accelerating the reaction 2.

-

-

Nucleophilic Attack: Add Boc-piperazine (2.5 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

-

Causality: Piperazine acts as the nucleophile. An excess is used to drive the reaction to completion and minimize the formation of di-substituted byproducts. DIPEA is a non-nucleophilic base utilized specifically to scavenge the HBr generated during the reaction, preventing the protonation and subsequent deactivation of the piperazine nucleophile [[2]]().

-

-

Reaction: Heat the mixture to 80°C for 12 hours under a nitrogen atmosphere.

-

Self-Validation (QC): Monitor via LC-MS. The reaction is deemed complete when the starting halide mass disappears entirely, replaced by the Boc-protected intermediate mass.

-

Deprotection: Treat the purified intermediate with Trifluoroacetic acid (TFA) in dichloromethane (DCM).

-

Causality: TFA selectively cleaves the Boc group via acid-catalyzed hydrolysis, freeing the secondary amine for subsequent N-alkylation or coupling without disrupting the delicate aminopyridine core 5.

-

Step-by-step SNAr synthesis workflow for the aminopyridine-piperazine scaffold.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo)

To evaluate the IC50 of synthesized derivatives, we utilize a luminescence-based ADP-Glo assay.

-

Preparation: Prepare a kinase buffer containing the target kinase (e.g., BTK) and the aminopyridine-piperazine inhibitor at varying serial dilutions (1 nM to 10 µM).

-

Initiation: Add 10 µM ATP and the specific peptide substrate to initiate the reaction.

-

Causality: Using exactly 10 µM ATP is critical. It approximates the physiological Michaelis constant (Km) for many kinases, ensuring that the competitive inhibition by the aminopyridine hinge-binder is accurately measured without being overwhelmed by excess ATP 5.

-

-

Incubation: Incubate for 60 minutes at room temperature.

-

Termination & Depletion: Add ADP-Glo reagent to terminate the kinase reaction and deplete unconsumed ATP.

-

Causality: Depleting background ATP ensures that the subsequent luminescence signal is exclusively derived from the ADP produced during the kinase reaction. This creates a self-validating system with a high signal-to-noise ratio 5.

-

-

Detection: Add Kinase Detection Reagent to convert ADP back to ATP, driving a luciferase/luciferin reaction. Measure luminescence to calculate the IC50 curve.

References

-

Title: Piperazinyl fragment improves anticancer activity of Triapine Source: PLOS One URL: [Link]

-

Title: Medicinal chemistry perspectives on anticancer drug design based on clinical applications (2015–2025) Source: RSC Publishing URL: [Link]

-

Title: Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants Source: PMC / ACS Publications URL: [Link]

-

Title: Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase Source: MDPI URL: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 1-(6-Nitropyridin-3-yl)piperazine | 775288-71-6 | Benchchem [benchchem.com]

- 3. Medicinal chemistry perspectives on anticancer drug design based on clinical applications (2015–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05472A [pubs.rsc.org]

- 4. Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Piperazinyl fragment improves anticancer activity of Triapine | PLOS One [journals.plos.org]

Physicochemical Properties and Drug Discovery Applications of 4-Aminopyridine-2-Carboxamides: A Technical Guide

Executive Summary

In the landscape of modern analgesic drug discovery, 4-aminopyridine-2-carboxamide (CAS: 100137-47-1) and its functionalized derivatives have emerged as highly privileged scaffolds. Serving as the critical pharmacophore in a new class of selective Voltage-Gated Sodium Channel 1.8 (Nav1.8) inhibitors—most notably the breakthrough non-opioid analgesic Suzetrigine (VX-548)—this molecular core provides a unique combination of target specificity and peripheral restriction [1].

As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical properties of 4-aminopyridine-2-carboxamides, detailing how their molecular characteristics drive target engagement, and providing field-proven, self-validating protocols for their synthesis and characterization.

Physicochemical Profile & Molecular Characteristics

The 4-aminopyridine-2-carboxamide core features a pyridine ring substituted with an electron-donating amino group at the C4 position and an electron-withdrawing carboxamide group at the C2 position. This "push-pull" electronic configuration profoundly influences its acid-base chemistry, lipophilicity, and hydrogen-bonding capacity. These parameters are not merely structural trivia; they are the fundamental drivers of the molecule's pharmacokinetic behavior.

Table 1: Quantitative Physicochemical Parameters of 4-Aminopyridine-2-carboxamide

| Property | Value / Description | Impact on Drug Design & Pharmacokinetics |

| Molecular Formula | C₆H₇N₃O | Low molecular weight (137.14 g/mol ) allows for extensive fragment-based elaboration without exceeding Lipinski's Rule of 5. |

| Hydrogen Bond Donors | 2 (Primary amine, amide) | Facilitates critical anchoring interactions with target protein residues (e.g., within the VSD2 domain). |

| Hydrogen Bond Acceptors | 3 (Pyridine N, amide O, amine N) | Drives high aqueous solubility; creates potential for extensive hydration networks in physiological media. |

| Topological Polar Surface Area | ~69.1 Ų | Optimal for peripheral restriction; limits blood-brain barrier (BBB) penetration, preventing CNS side effects. |

| Predicted LogP | -0.1 to 0.5 | Highly hydrophilic baseline; requires the addition of lipophilic appendages (e.g., aryl rings) for optimal membrane permeability. |

Mechanistic Role in Nav1.8 Inhibition

Nav1.8 is a tetrodotoxin-resistant (TTX-R) sodium channel predominantly expressed in the peripheral nervous system, specifically in the dorsal root ganglia (DRG) [3]. It is responsible for the upstroke of action potentials in nociceptive sensory neurons, making it a genetically validated target for pain treatment.

The 4-aminopyridine-2-carboxamide moiety acts as a crucial surface-anchoring motif. In advanced inhibitors, this core binds allosterically to the second voltage-sensing domain (VSD2) of the Nav1.8 channel [2]. By stabilizing the channel in its closed state, the molecule provides tonic inhibition that halts the propagation of pain signals without affecting central nervous system (CNS) sodium channels (e.g., Nav1.1, Nav1.2) or cardiac channels (Nav1.5).

Mechanism of Nav1.8 allosteric inhibition by 4-aminopyridine-2-carboxamide derivatives.

Experimental Workflows & Protocols

Causality in Experimental Choices

When synthesizing and characterizing 4-aminopyridine-2-carboxamides, the presence of both an amine and an amide on an electron-deficient pyridine ring necessitates highly specific conditions. For synthesis, we utilize mild alkaline oxidative hydration of a nitrile precursor. Strong acids or bases would risk hydrolyzing the resulting amide into a carboxylic acid, while harsh oxidants would form a pyridine N-oxide. For characterization, potentiometric titration is chosen over computational estimation because the cross-talk between the electron-donating C4-amine and the electron-withdrawing C2-carboxamide makes theoretical pKa predictions highly unreliable.

Protocol 1: Synthesis and Validation of 4-Aminopyridine-2-carboxamide

This protocol describes the controlled hydration of 4-aminopyridine-2-carbonitrile [1].

-

Reagent Preparation: Dissolve 400 mg (3.36 mmol) of 4-aminopyridine-2-carbonitrile in 10 mL of anhydrous dimethyl sulfoxide (DMSO) in a 50 mL round-bottom flask.

-

Alkaline Activation: Add 1.65 g (10.08 mmol) of Cesium Carbonate (

).-

Causality:

provides the precise mild alkalinity required to activate the nitrile carbon for nucleophilic attack by the peroxide anion, without triggering downstream amide hydrolysis.

-

-

Controlled Oxidation: Cool the mixture to 0 °C using an ice bath. Slowly add 0.5 mL of 30% aqueous Hydrogen Peroxide (

) dropwise to prevent thermal runaway. -

Reaction Propagation: Remove the ice bath and stir the reaction mixture at room temperature (20–25 °C) for exactly 4 hours.

-

Quenching & Extraction: Quench the reaction by pouring it into 50 mL of ice water. Extract the aqueous layer with Ethyl Acetate (

mL). -

Purification: Wash the combined organic layers with saturated brine, dry over anhydrous

, filter, and concentrate under reduced pressure. Purify via reverse-phase preparative HPLC. -

Self-Validating System (NMR Confirmation): To validate the structural integrity of the product, perform

H NMR (400 MHz, DMSO-

Protocol 2: Physicochemical Profiling (pKa and LogD )

To validate the compound's suitability for peripheral targeting, its ionization state and lipophilicity must be empirically established.

-

Potentiometric Titration (pKa): Dissolve 10 mg of the purified compound in 50 mL of 0.15 M aqueous KCl (to maintain constant ionic strength). Titrate with 0.1 M HCl and 0.1 M NaOH from pH 2.0 to 11.0 using an automated titrator.

-

Biphasic Shake-Flask Method (LogD at pH 7.4): Prepare a biphasic system of 1-octanol and pH 7.4 phosphate buffer (mutually saturated for 24 hours prior). Dissolve 1 mg of the compound in the buffer phase, add an equal volume of octanol, and shake mechanically for 24 hours at 25 °C. Separate the phases via centrifugation (3000 rpm, 15 min) and quantify the concentration in each phase using LC-MS/MS.

Step-by-step workflow for the synthesis and physicochemical profiling of the compound.

Structural Implications for Drug Design

The physicochemical properties of 4-aminopyridine-2-carboxamides make them ideal candidates for peripheral nervous system targeting [4]. The high TPSA and low baseline lipophilicity restrict the molecule from crossing the BBB. This is a deliberate, causality-driven design feature intended to avoid the severe CNS-related adverse effects (e.g., dizziness, somnolence, addiction) that plague older sodium channel blockers and gabapentinoids. By utilizing this core and functionalizing it with specific aryl or heteroaryl systems, medicinal chemists can fine-tune the LogD to achieve optimal oral bioavailability while strictly maintaining peripheral restriction.

References

- Aromatic fused ring nav1.8 inhibitor, and use thereof (Patent AU2023209523A1)

-

Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain PubMed / NIH[Link]

-

Human Nav1.8: enhanced persistent and ramp currents contribute to distinct firing properties of human DRG neurons PMC / NIH[Link]

- Sodium channel regulator and use thereof (Patent WO2024046253A1)

Deconstructing CDK4/6 Inhibitors: Pharmacophore Evolution, Structural Biology, and Preclinical Validation Workflows

Executive Summary

The advent of selective Cyclin-Dependent Kinase 4 and 6 (CDK4/6) inhibitors has fundamentally transformed the therapeutic landscape for hormone receptor-positive (HR+), HER2-negative breast cancer. By selectively halting the cell cycle at the G1-to-S phase transition, these agents prevent unrestrained tumor proliferation. This technical guide explores the core pharmacophores that drive CDK4/6 selectivity, the structural biology underpinning their efficacy, and the rigorous experimental workflows required for their preclinical validation.

The Mechanistic Rationale: The Cyclin D-CDK4/6-Rb-E2F Axis

To design an effective kinase inhibitor, one must first understand the causality of the target pathway. In normal cellular physiology, mitogenic and hormone-signaling pathways stimulate the expression of Cyclin D. Cyclin D binds to and activates CDK4 and CDK6.

Once activated, the Cyclin D-CDK4/6 complex phosphorylates the retinoblastoma tumor suppressor protein (Rb). In its hypophosphorylated state, Rb acts as a transcriptional repressor by sequestering E2F transcription factors. However, hyperphosphorylation by CDK4/6 induces a conformational change in Rb, releasing E2F. The free E2F transcription factors then drive the expression of genes essential for DNA replication, pushing the cell from the G1 phase into the S phase[1].

In many malignancies, this pathway is hyperactivated via Cyclin D amplification or loss of endogenous inhibitors (like p16^INK4A). Pharmacological inhibition of CDK4/6 re-establishes G1 arrest, inducing cytostasis and, in some contexts, cellular senescence[2].

Diagram 1: The Cyclin D-CDK4/6-Rb-E2F signaling pathway and the intervention point of inhibitors.

Core Pharmacophores and Structure-Activity Relationships (SAR)

First-generation pan-CDK inhibitors (e.g., flavopiridol) failed clinically due to severe toxicity caused by the off-target inhibition of CDK1 and CDK2, which are essential for normal cell division. The breakthrough in third-generation inhibitors—palbociclib, ribociclib, and abemaciclib—was achieving exquisite selectivity for CDK4/6[3].

These drugs are ATP-competitive inhibitors. Their pharmacophores are rationally designed to exploit the subtle topographical differences in the ATP-binding pocket of CDK4/6 compared to other CDKs.

The Hinge-Binding Motif

The cornerstone of all approved CDK4/6 inhibitors is a heterocyclic core that mimics the adenine ring of ATP.

-

Palbociclib and Ribociclib utilize a pyrido[2,3-d]pyrimidin-7-one scaffold.

-

Abemaciclib utilizes a pyrimidine-benzimidazole scaffold.

Causality in Design: This core is strictly required to form crucial bidentate hydrogen bonds with the kinase "hinge" region—specifically the backbone amide and carbonyl of Val101 in CDK6 (and the corresponding His100/Val101 in CDK4). Without this foundational anchoring, the molecule cannot outcompete intracellular ATP (which is present at millimolar concentrations)[3].

The Selectivity Filter

To avoid CDK1/2/9, the pharmacophore must project into the specificity pocket. CDK4 and CDK6 possess a unique sequence in the ATP cleft where a bulky histidine residue (His95 in CDK6) replaces the smaller phenylalanine found in CDK1/2.

-

Causality in Design: By appending specific substituents (such as the cyclopentyl group in palbociclib and ribociclib, or the fluorine-substituted aromatic ring in abemaciclib) to the core scaffold, medicinal chemists force steric clashes with the CDK1/2 pockets while perfectly complementing the larger CDK4/6 cavity[4].

The Solvent-Exposed Region

The terminal end of the pharmacophore points outward toward the solvent interface.

-

Causality in Design: Highly lipophilic kinase inhibitors suffer from poor oral bioavailability and high plasma protein binding. By introducing basic, water-soluble moieties—such as the piperazine ring in palbociclib/ribociclib or the piperidine ring in abemaciclib—researchers drastically improve the pharmacokinetic (PK) properties without disrupting the primary binding affinity[3].

Quantitative Selectivity Profiling

The success of these pharmacophores is evident in their biochemical selectivity profiles, summarized below:

| Inhibitor | Scaffold Core | CDK4 IC₅₀ (nM) | CDK6 IC₅₀ (nM) | CDK2 IC₅₀ (nM) | Selectivity Fold (CDK2/CDK4) |

| Palbociclib | Pyrido[2,3-d]pyrimidin-7-one | ~11 | ~16 | >5000 | >450x |

| Ribociclib | Pyrido[2,3-d]pyrimidin-7-one | ~10 | ~39 | >5000 | >500x |

| Abemaciclib | Pyrimidine-benzimidazole | ~2 | ~5 | ~500 | ~250x |

Data synthesized from standard biochemical profiling of FDA-approved CDK4/6 inhibitors.

Experimental Workflows for CDK4/6 Inhibitor Validation

Trustworthy drug development relies on self-validating experimental systems. A compound must first prove it inhibits the isolated enzyme, then prove it penetrates a living cell to hit the exact same target, and finally prove that hitting this target causes the desired phenotypic effect.

Diagram 2: The iterative workflow from structural design to in vivo validation of CDK inhibitors.

Protocol 3.1: In Vitro Kinase Activity Assay (ADP-Glo)

To establish the baseline IC₅₀, an ADP-Glo assay is preferred over traditional radiolabeled ATP assays due to its high-throughput nature and lack of radioactivity.

-

Causality: Kinases consume ATP and produce ADP. By enzymatically converting the generated ADP back into ATP, and then using luciferase to turn that ATP into light, the luminescent signal becomes directly proportional to kinase activity. A drop in luminescence indicates successful kinase inhibition.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare 1X Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

-

Enzyme/Substrate Mix: Dilute recombinant active CDK4/Cyclin D1 or CDK6/Cyclin D3 complex and the Rb protein fragment (substrate) in the buffer.

-

Compound Plating: In a 384-well white plate, dispense serial dilutions of the test compound (from 10 µM down to 0.1 nM) in DMSO. Self-Validation: Always include a DMSO-only positive control (max activity) and a no-enzyme negative control (background).

-

Incubation: Add the Enzyme/Substrate mix to the compounds and incubate for 15 minutes at room temperature to allow equilibrium binding.

-

Reaction Initiation: Add ultra-pure ATP (at the predetermined Km concentration for the specific kinase) to initiate the reaction. Incubate for 60 minutes.

-

Signal Generation: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP (40 min incubation). Then, add Kinase Detection Reagent to convert ADP to ATP and generate luminescence (30 min incubation).

-

Data Analysis: Read luminescence on a microplate reader. Plot log[inhibitor] vs. response to calculate the IC₅₀ using non-linear regression.

Protocol 3.2: Cellular Target Engagement (Western Blotting for p-Rb)

An inhibitor with a 2 nM IC₅₀ in a tube is useless if it cannot cross the cell membrane. Target engagement is validated by measuring the phosphorylation status of Rb at specific CDK4/6 target sites (e.g., Ser780 or Ser807/811)[5].

Step-by-Step Methodology:

-

Cell Culture: Seed MCF-7 cells (HR+ breast cancer, highly dependent on CDK4/6) in 6-well plates at

cells/well. Allow 24 hours for adherence. -

Treatment: Treat cells with the test compound at varying concentrations (e.g., 10, 100, 1000 nM) for 24 hours. Self-Validation: Include a vehicle (DMSO) control and a known reference standard (e.g., Palbociclib at 100 nM).

-

Lysis: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (crucial to prevent endogenous phosphatases from stripping the p-Rb signal during extraction).

-

Protein Quantification & Separation: Quantify protein using a BCA assay. Load equal amounts of protein (20-30 µg) onto an 8% SDS-PAGE gel. Run at 100V until sufficient separation is achieved.

-

Transfer & Blocking: Transfer proteins to a PVDF membrane. Block with 5% BSA in TBST for 1 hour.

-

Probing (The Self-Validating Step):

-

Probe for Phospho-Rb (Ser780) to check target inhibition.

-

Probe for Total Rb to ensure the drug isn't just degrading the protein.

-

Probe for GAPDH or β-Actin to ensure equal loading across all lanes.

-

-

Detection: Incubate with HRP-conjugated secondary antibodies and visualize using Enhanced Chemiluminescence (ECL). A successful CDK4/6 inhibitor will show a dose-dependent decrease in the p-Rb band while Total Rb and GAPDH remain constant.

Future Directions: Overcoming Resistance

While the pharmacophores of palbociclib, ribociclib, and abemaciclib are highly effective, acquired resistance remains a clinical hurdle. Resistance rarely occurs through mutations in the CDK4/6 ATP-binding pocket. Instead, tumors adapt by altering the downstream pathway.

The most well-documented primary resistance mechanism is the Loss of Function (LOF) mutation in the RB1 gene. If Rb is absent or non-functional, the tumor no longer requires CDK4/6 to release E2F, rendering upstream inhibition useless[2]. Additionally, mutations in FAT1 can activate the Hippo pathway, leading to massive CDK6 overexpression that simply outcompetes the drug[2].

Future drug development is pivoting toward Proteolysis Targeting Chimeras (PROTACs) . By attaching a CDK4/6 binding pharmacophore to an E3 ligase recruiting ligand, researchers can degrade the kinase entirely rather than just inhibiting its catalytic activity. This approach shows promise in overcoming resistance driven by kinase overexpression or scaffolding functions.

References

- Targeting the RB-E2F pathway in breast cancer.

- Development of CDK4/6 Inhibitors: A Five Years Update.

- A Search for Cyclin-Dependent Kinase 4/6 Inhibitors by Pharmacophore-Based Virtual Screening, Molecular Docking, and Molecular Dynamic Simulations.

- Targeting CDK4/6 in breast cancer.

- Targeting the Retinoblastoma/E2F repressive complex by CDK4/6 inhibitors amplifies oncolytic potency of an oncolytic adenovirus.

Sources

- 1. Targeting the RB-E2F pathway in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting CDK4/6 in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of CDK4/6 Inhibitors: A Five Years Update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Search for Cyclin-Dependent Kinase 4/6 Inhibitors by Pharmacophore-Based Virtual Screening, Molecular Docking, and Molecular Dynamic Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting the Retinoblastoma/E2F repressive complex by CDK4/6 inhibitors amplifies oncolytic potency of an oncolytic adenovirus - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Strategies and Protocols for Amide Coupling of 4-Aminopyridine-2-carboxylic Acid

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the amide coupling of 4-aminopyridine-2-carboxylic acid. This valuable building block presents unique challenges due to its electronic properties. We will explore the underlying chemical principles, discuss strategies for overcoming common obstacles, and provide detailed, field-proven protocols for successful amide synthesis using a variety of modern coupling reagents.

Introduction: The Significance and Challenges of a Privileged Scaffold

4-Aminopyridine-2-carboxylic acid is a versatile heterocyclic building block frequently employed in the synthesis of bioactive molecules for pharmaceuticals and agrochemicals.[1] Its rigid pyridine core and strategically placed functional groups make it a valuable scaffold for modulating the activity of targets in the central nervous system and other biological systems.[1] The formation of an amide bond is one of the most fundamental and frequently utilized reactions in medicinal chemistry, forming the backbone of countless drug candidates.[2][3][4]

However, the amide coupling of 4-aminopyridine-2-carboxylic acid is not always straightforward. The molecule's structure presents a distinct set of challenges:

-

Electron-Deficient Ring: The pyridine nitrogen atom is electron-withdrawing, which can decrease the nucleophilicity of the 4-amino group and influence the activation of the adjacent carboxylic acid.

-

Competing Nucleophile: The presence of the 4-amino group introduces the risk of intermolecular side reactions, where one molecule's amino group attacks the activated carboxylic acid of another, leading to oligomerization or undesired byproducts. This is a common issue with unprotected amino acids.

This guide will dissect these challenges and provide robust solutions to ensure high-yield, high-purity synthesis of the desired amide products.

Part 1: Core Scientific Principles & Strategic Planning

A successful coupling strategy requires a thorough understanding of the substrate's reactivity and the mechanism of the chosen reagents.

The Critical Role of Protecting Groups

To prevent self-coupling and other side reactions, the 4-amino group must be temporarily masked with a protecting group. The ideal protecting group is one that can be installed easily, is stable to the amide coupling conditions, and can be removed cleanly without affecting the newly formed amide bond or other functional groups.[5][6] This is known as an "orthogonal" protection strategy.[7]

Common choices for amine protection include:

-

tert-Butoxycarbonyl (Boc): Installed using Boc-anhydride ((Boc)₂O) and removed under acidic conditions (e.g., trifluoroacetic acid, TFA).[8]

-

Carboxybenzyl (Cbz or Z): Installed using benzyl chloroformate and typically removed by catalytic hydrogenation (e.g., H₂, Pd/C), which is advantageous if other groups in the molecule are acid-sensitive.[8]

-

9-Fluorenylmethoxycarbonyl (Fmoc): Removed under mild basic conditions (e.g., piperidine), making it orthogonal to both Boc and Cbz groups.[8][9]

The choice of protecting group should be guided by the overall synthetic route and the stability of other functional groups on the coupling partners.

Caption: General workflow for coupling 4-aminopyridine-2-carboxylic acid.

Selecting the Optimal Coupling Reagent

The heart of the reaction is the activation of the carboxylic acid. A plethora of coupling reagents are available, each with a distinct mechanism, reactivity profile, and byproduct profile.

-

Uronium/Aminium Salts (HATU, HBTU): These are highly efficient and rapid coupling reagents that generate a reactive OAt- or OBt-active ester.[10][11] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is often considered the gold standard due to its high reactivity and ability to suppress racemization, making it particularly effective for sterically hindered substrates.[10][12][13]

-

Carbodiimides (EDC, DCC): These reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are cost-effective and widely used.[11] They function as dehydrating agents.[14] The reaction proceeds through a highly reactive O-acylisourea intermediate. To improve efficiency and suppress side reactions, they are almost always used with an additive like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[11][15] EDC is particularly useful because its urea byproduct is water-soluble, simplifying purification.[11][15]

-

Propanephosphonic Acid Anhydride (T3P®): T3P® is a powerful cyclic anhydride that acts as both a coupling and dehydrating agent.[16] It is known for its mild reaction conditions, high yields, low epimerization risk, and exceptionally clean workup, as the phosphonic acid byproducts are easily removed with an aqueous wash.[17][18][19] This makes T3P® an excellent choice for both lab-scale and large-scale synthesis.[16][18]

Caption: Simplified activation mechanism using HATU.[10]

Part 2: Detailed Experimental Protocols

The following protocols are designed as robust starting points. Optimization of solvent, temperature, and reaction time may be necessary for specific amine substrates. For all protocols, it is assumed the starting material is N-Boc-4-aminopyridine-2-carboxylic acid.

Protocol 1: High-Efficiency Coupling with HATU

This method is recommended for challenging or sterically hindered amines where high reactivity is required.[10][12]

Materials & Reagents:

-

N-Boc-4-aminopyridine-2-carboxylic acid (1.0 eq.)

-

Amine (1.1 - 1.2 eq.)

-

HATU (1.1 eq.)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq.)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl Acetate (EtOAc)

-

Saturated aqueous NaHCO₃ solution

-

Brine

-

Anhydrous Na₂SO₄ or MgSO₄

Step-by-Step Procedure:

-

Pre-activation: To a dry flask under an inert atmosphere (N₂ or Ar), add N-Boc-4-aminopyridine-2-carboxylic acid (1.0 eq.) and HATU (1.1 eq.).

-

Dissolve the solids in anhydrous DMF.

-

Add DIPEA (2.0 - 3.0 eq.) to the solution and stir at room temperature for 15-30 minutes. The solution may change color, indicating the formation of the active ester.[20]

-

Coupling: Add the desired amine (1.1 - 1.2 eq.) to the pre-activated mixture.

-

Stir the reaction at room temperature for 2-18 hours. Monitor progress by TLC or LC-MS.

-

Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x). These washes remove DMF, unreacted acid, and reagent byproducts.[12]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/EtOAc or DCM/MeOH gradient).

Protocol 2: Cost-Effective Coupling with EDC/HOBt

This is a classic and reliable method suitable for a wide range of amines.[3][20]

Materials & Reagents:

-

N-Boc-4-aminopyridine-2-carboxylic acid (1.0 eq.)

-

Amine (1.0 - 1.2 eq.)

-

EDC·HCl (1.2 eq.)

-

HOBt (1.2 eq.)

-

Triethylamine (TEA) or DIPEA (2.0 - 3.0 eq.)

-

Anhydrous Dichloromethane (DCM) or DMF

-

1N HCl (aqueous)

-

Saturated aqueous NaHCO₃ solution

-

Brine

-

Anhydrous Na₂SO₄ or MgSO₄

Step-by-Step Procedure:

-

Reaction Setup: To a dry flask, add N-Boc-4-aminopyridine-2-carboxylic acid (1.0 eq.), HOBt (1.2 eq.), and the amine (1.0 - 1.2 eq.).

-

Dissolve the components in anhydrous DCM or DMF.

-

Cool the mixture to 0 °C in an ice bath.

-

Add TEA or DIPEA (2.0 - 3.0 eq.).

-

Activation & Coupling: Add EDC·HCl (1.2 eq.) portion-wise over 10-15 minutes, keeping the temperature at 0 °C.

-

Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

-

Work-up: Dilute the reaction mixture with DCM or EtOAc.

-

Wash the organic layer sequentially with 1N HCl (1x), saturated aqueous NaHCO₃ (2x), and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography.

Protocol 3: Green & Simple Work-up with T3P®

This method is highly advantageous for its efficiency and the ease of removing byproducts, making it ideal for clean synthesis and scale-up.[16][17][18]

Materials & Reagents:

-

N-Boc-4-aminopyridine-2-carboxylic acid (1.0 eq.)

-

Amine (1.05 eq.)

-

T3P® (50% solution in EtOAc or DMF) (1.5 eq.)

-

Pyridine or DIPEA (3.0 - 4.0 eq.)

-

Ethyl Acetate (EtOAc) or Acetonitrile (MeCN)

-

Water

-

Saturated aqueous NaHCO₃ solution

-

Brine

-

Anhydrous Na₂SO₄ or MgSO₄

Step-by-Step Procedure:

-

Reaction Setup: To a dry flask, add N-Boc-4-aminopyridine-2-carboxylic acid (1.0 eq.) and the amine (1.05 eq.).

-

Dissolve in a suitable solvent like EtOAc or MeCN.

-

Add the base (Pyridine or DIPEA, 3.0 - 4.0 eq.).

-

Activation & Coupling: Add the T3P® solution (1.5 eq.) dropwise at room temperature. An exotherm may be observed.

-

Stir the reaction at room temperature for 1-6 hours. Monitor progress by TLC or LC-MS.

-

Work-up: Quench the reaction by adding water.

-

Dilute with ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water (2x) to remove the phosphonic acid byproducts, followed by saturated aqueous NaHCO₃ (1x) and brine (1x).[17][19]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product is often of high purity, but can be further purified by flash column chromatography if necessary.

Caption: T3P® mechanism highlighting water-soluble byproducts.[19]

Part 3: Comparative Summary of Conditions

The selection of a coupling method often involves a trade-off between cost, reactivity, and ease of work-up. The table below summarizes the key features of the described protocols.

| Feature | Protocol 1: HATU | Protocol 2: EDC/HOBt | Protocol 3: T3P® |

| Reactivity | Very High | Moderate to High | High |

| Common Base | DIPEA | DIPEA, TEA | Pyridine, DIPEA |

| Typical Solvent | DMF, NMP | DCM, DMF | EtOAc, MeCN, THF |

| Work-up | Standard Extraction | Standard Extraction | Simplified Aqueous Wash |

| Byproducts | HOAt, Tetramethylurea | Water-soluble Urea | Water-soluble Phosphonates |

| Cost | High | Low | Moderate |

| Best For... | Sterically hindered substrates, difficult couplings, minimizing epimerization.[10][13] | General purpose, cost-sensitive synthesis.[3][15] | Clean reactions, easy purification, and scale-up.[16][18] |

Conclusion

The successful amide coupling of 4-aminopyridine-2-carboxylic acid is readily achievable with careful planning and selection of the appropriate reagents. Protecting the exocyclic amine is a critical first step to prevent unwanted side reactions. For the coupling step, a range of powerful reagents is available. HATU offers maximum reactivity for challenging substrates, EDC/HOBt provides a reliable and cost-effective solution, and T3P® stands out for its operational simplicity and environmentally benign work-up. By understanding the principles outlined in this guide and applying the detailed protocols, researchers can confidently incorporate this valuable scaffold into their synthetic programs.

References

- Google Patents. (2012). WO2012095691A1 - An improved process for producing aminopyridines.

- Nielsen, D. S., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(45), 11043-11049. DOI:10.1039/C5OB02129D

-

Tohoku University. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Retrieved from [Link]

- Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.

- Varma, R. S., et al. (2009). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. ACS Medicinal Chemistry Letters, 1(2), 55-59.

-

Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]

- Augustine, J. K., et al. (2014). Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis. Synlett, 25(10), 1337-1354.

-

YouTube. (2024). T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides. Retrieved from [Link]

- Google Patents. (2002). US6362351B2 - Catalyst and method for amide formation.

-

ResearchGate. (2015). Optimization of reaction conditions for amide bond formation. Retrieved from [Link]

-

AAPPTEC. (n.d.). Coupling Reagents. Retrieved from [Link]

-

Spiral. (n.d.). FULL PAPER Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 4-aminopyridine and 4- Acetylaminopyridine by Reduction of 4-nitropyridinen- Oxide with Iron and Mineral Acids. Retrieved from [Link]

-

University of Southern Denmark. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]

-

AMRI. (n.d.). WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. Retrieved from [Link]

-

IIT. (n.d.). Protecting groups in organic synthesis + H2O. Retrieved from [Link]

-

IIT. (2020). Protecting Groups. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]

-

Tohoku University. (2023). Research News - Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Retrieved from [Link]

-

Reddit. (2025). What is the correct order of addition for EDCI and HOBt?. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - T3P. Retrieved from [Link]

-

Current Chemistry Letters. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

-

Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved from [Link]

- Wiley Online Library. (2022). An Efficient Light-Mediated Protocol for the Direct Amide Bond Formation via a Novel Carboxylic Acid Photoactivation Mode by Pyridine-CBr4.

-

ResearchGate. (2026). ChemInform Abstract: An Improved Amide Coupling Procedure for the Synthesis of N-(Pyridin-2-yl)amides. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

-

SciSpace. (n.d.). Amino Acid-Protecting Groups. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. asiaresearchnews.com [asiaresearchnews.com]

- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. helios.eie.gr [helios.eie.gr]

- 5. mazams.weebly.com [mazams.weebly.com]

- 6. chem.iitb.ac.in [chem.iitb.ac.in]

- 7. Protective Groups [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. scispace.com [scispace.com]

- 10. benchchem.com [benchchem.com]

- 11. peptide.com [peptide.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. HATU - Enamine [enamine.net]

- 14. US6362351B2 - Catalyst and method for amide formation - Google Patents [patents.google.com]

- 15. organic-synthesis.com [organic-synthesis.com]

- 16. files01.core.ac.uk [files01.core.ac.uk]

- 17. m.youtube.com [m.youtube.com]

- 18. T3P Brochure | AMRI [amri.staging.ribbitt.com]

- 19. Amine to Amide Mechanism - T3P [commonorganicchemistry.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Strategic Utilization of 2-(4-Methylpiperazine-1-carbonyl)pyridin-4-amine in Drug Discovery

Abstract & Strategic Rationale

In modern drug discovery, particularly within kinase and GPCR programs, the "solubility-permeability trade-off" remains a critical bottleneck. 2-(4-Methylpiperazine-1-carbonyl)pyridin-4-amine (referred to herein as MPCP-amine ) represents a privileged building block designed to address this specific challenge.[1][2]

Structurally, MPCP-amine features a 4-aminopyridine core (a classic hinge-binding motif in kinase inhibitors) functionalized at the 2-position with a 4-methylpiperazine amide .[1][2]

Key Advantages:

-

Vector Placement: The 2-position substitution directs the bulky piperazine group towards the solvent-exposed region of the ATP-binding pocket, minimizing steric clashes within the hydrophobic cleft.[1][2]

-

Physicochemical Optimization: The methylpiperazine tail (

) introduces a basic center, allowing for salt formation (e.g., HCl, mesylate) to significantly enhance aqueous solubility without compromising lipophilicity required for membrane permeability (LogD modulation). -

Synthetic Versatility: The primary amine at the 4-position serves as a versatile "warhead" attachment point for Buchwald-Hartwig couplings, amide formations, or urea syntheses.[2]

Chemical Profile & Handling

| Property | Specification | Notes |

| Formula | ||

| MW | 220.27 g/mol | |

| Appearance | Off-white to pale yellow solid | Hygroscopic; store under desiccant.[2][3] |

| Solubility | High in DMSO, MeOH, DCM. | Moderate water solubility (pH dependent). |

| ~9.1 (Pyridine | Piperazine nitrogen is the primary protonation site. | |

| Handling | Caution: Potent Pharmacophore | Structural analog of 4-aminopyridine ( |

Visualizing the Design Strategy

The following diagram illustrates the strategic divergence of MPCP-amine into various chemotypes, highlighting its role as a "Hub" intermediate.

Figure 1: Strategic divergence of MPCP-amine.[1][2] The scaffold serves as a solubility-enhancing anchor for lipophilic warheads.[1][2]

Experimental Protocols

Protocol A: Buchwald-Hartwig Cross-Coupling

Objective: Coupling MPCP-amine with aryl bromides/chlorides to form biaryl amines (common in kinase inhibitors).[1][2] Challenge: Aminopyridines can poison Pd catalysts via the pyridine nitrogen.[2] Solution: Use of specific bidentate ligands (Xantphos) or bulky monodentate ligands (BrettPhos) to outcompete the pyridine coordination.

Reagents:

-

Aryl Bromide partner (1.1 equiv)[4]

- (0.05 equiv)

-

Xantphos (0.10 equiv) or BrettPhos (0.10 equiv)

- (2.0 equiv, anhydrous)

-

1,4-Dioxane (degassed, 0.1 M concentration)

Step-by-Step Methodology:

-

Catalyst Pre-complexation: In a vial, mix

and Xantphos in 1/3 of the total dioxane volume. Stir at RT for 5 mins until the solution turns a clear deep orange/red. Why: Ensures active catalytic species formation before substrate exposure.[2] -

Reaction Assembly: To a microwave vial or pressure tube, add MPCP-amine, Aryl Bromide, and

. -

Combination: Transfer the pre-complexed catalyst solution to the reaction vial. Rinse with remaining dioxane.[2]

-

Degassing: Sparge with Argon/Nitrogen for 2 minutes. Seal the vessel.

-

Heating: Heat to 100°C (conventional oil bath) or 110°C (microwave) for 4–12 hours.

-

Monitoring: Monitor by LCMS. Look for product mass

.-

Note: If conversion stalls, add a second portion of catalyst (0.02 equiv).

-

-

Workup: Filter through a Celite pad (eluting with 10% MeOH in DCM). Concentrate and purify via reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Protocol B: Reverse Amide Coupling

Objective: Acylation of the 4-amine to generate an amide linkage.[1][2] Challenge: The 4-aminopyridine nitrogen is less nucleophilic than alkyl amines and prone to bis-acylation (imide formation).[1][2]

Reagents:

-

Carboxylic Acid partner (1.1 equiv)

-

HATU (1.2 equiv)

-

DIPEA (3.0 equiv)[5]

-

DMF (anhydrous)

Step-by-Step Methodology:

-

Activation: Dissolve the Carboxylic Acid and DIPEA in DMF. Add HATU and stir for 5 minutes at RT. Why: Pre-activation prevents the amine from attacking the coupling reagent directly.[2]

-

Addition: Add MPCP-amine to the activated ester solution.

-

Reaction: Stir at 50°C for 4–6 hours.

-

Critical Check: If LCMS shows bis-acylated product (

), treat the crude mixture with 1M LiOH in MeOH for 30 mins at RT to hydrolyze the fragile imide back to the desired amide.[2]

-

-

Workup: Dilute with EtOAc, wash with saturated

(3x) and Brine. Dry over

Synthetic Workflow Diagram

Figure 2: Decision tree for synthetic execution, including critical troubleshooting for bis-acylation side products.

Self-Validating System & Troubleshooting

To ensure the trustworthiness of these protocols, specific "Stop/Go" criteria must be met:

-

NMR Validation:

-

Diagnostic Peak: The amide proton of the newly formed bond (if Protocol B) usually appears downfield (9.0–10.5 ppm).

-

Scaffold Integrity: Verify the piperazine protons remain as multiplets between 2.3–3.6 ppm. If these shift significantly or disappear, the "tail" may have degraded or reacted.

-

-

LCMS Interpretation:

-

MPCP-amine ionizes strongly in ESI+ mode (

).[2] -

Common Failure Mode: In Buchwald reactions, if you observe

of the starting material but no product, the catalyst is likely poisoned. Remedy: Switch to a precatalyst like Xantphos Pd G4 or increase catalyst loading to 10 mol%.

-

References

-

Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

-

Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates.[2] Journal of Medicinal Chemistry, 54(10), 3451-3479. Link

-

Ritchie, T. J., & Macdonald, S. J. (2009). The impact of aromatic ring count on physicochemical properties and attrition.[2] Drug Discovery Today, 14(19-20), 1011-1020.[1][2] Link

-

Bode, J. W. (2006). Emerging methods in amide- and peptide-bond formation.[1][2] Current Opinion in Drug Discovery & Development, 9(6), 765-775. (Context for HATU activation logic).

Sources

Application Note: Buchwald-Hartwig Amination of 2-(4-Methylpiperazine-1-carbonyl)pyridin-4-amine

[1]

Executive Summary

This technical guide details the optimization and execution of the Buchwald-Hartwig (B-H) amination for 2-(4-Methylpiperazine-1-carbonyl)pyridin-4-amine (referred to herein as Substrate-A ).[1]

Substrate-A presents a classic "privileged scaffold" challenge in medicinal chemistry:

-

Electronic Deactivation: The 4-aminopyridine core is electron-deficient, reducing the nucleophilicity of the primary amine.[1]

-

Catalyst Poisoning: The pyridine ring nitrogen (N1) and the amide moiety are potential competitive binding sites that can sequester palladium, leading to catalyst arrest.[1][2]

-

Solubility: The methylpiperazine tail imparts polarity, necessitating specific solvent choices to maintain homogeneity at high temperatures.[1][2]

This protocol prioritizes Third- and Fourth-Generation Buchwald Precatalysts (e.g., BrettPhos Pd G4) to overcome these electronic and steric barriers, ensuring high turnover numbers (TON) and minimal dehalogenation side products.[1]

Critical Analysis of the Substrate

Chemical Structure & Reactivity

Substrate-A functions as the nucleophile in this cross-coupling.[1][2]

-

Primary Amine (C4): The reaction site.[1][2] Its lone pair is delocalized into the pyridine ring, making it significantly less reactive than a standard aniline.[2]

-

Pyridine Nitrogen (N1): A "soft" donor that can bind to Pd(II) species, forming stable, inactive complexes (off-cycle resting states).[1]

-

Piperazine Amide (C2): Adds steric bulk and solubility.[1][2] While less likely to coordinate than N1, it dictates the workup strategy due to its basicity (

for the piperazine N).

The "Pyridine Problem"

In standard catalytic cycles, the oxidative addition complex (L-Pd(II)-Ar-X) must bind the amine nucleophile.[1] For aminopyridines, the pyridine nitrogen often out-competes the amine group for the metal center.

-

Solution: Use bulky, electron-rich biaryl phosphine ligands (e.g., BrettPhos , RuPhos ).[1] The steric bulk of these ligands creates a "pocket" that disfavors the coordination of the sterically unhindered pyridine nitrogen while allowing the primary amine to bind.

Reagent Selection Guide

| Component | Recommendation | Rationale |

| Catalyst | BrettPhos Pd G4 (Primary Rec.)Alt: RuPhos Pd G4 | G4 Precatalysts ensure rapid, reliable generation of the active L-Pd(0) species even at lower temperatures.[1] BrettPhos is privileged for primary amines; RuPhos is excellent for secondary amines or hindered substrates.[1][2] |

| Base | NaOtBu (Standard)Alt: Cs₂CO₃ | Sodium tert-butoxide is standard for rapid deprotonation.[1][2] If the electrophile (aryl halide) contains base-sensitive groups (esters, nitriles), switch to anhydrous Cesium Carbonate.[1] |

| Solvent | 1,4-Dioxane or t-Amyl Alcohol | Dioxane solubilizes the polar piperazine tail effectively.[1] t-Amyl alcohol allows for higher temperatures (>100°C) without high-pressure vessels.[1] |

| Electrophile | Aryl Bromides / Chlorides | Aryl bromides are preferred.[1][2] Aryl iodides can sometimes cause catalyst inhibition via the formation of stable Pd-iodide dimers.[1][2] |

Mechanistic Pathway & Challenges[1][2]

The following diagram illustrates the catalytic cycle, highlighting the specific "trap" associated with aminopyridine substrates.

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.[1][3] Note the "Catalyst Poisoning" off-cycle pathway where the pyridine nitrogen coordinates to the Palladium, a common failure mode for Substrate-A which bulky ligands like BrettPhos prevent.[1]

Experimental Protocols

Protocol A: Micro-Scale Screening (The "Scout" Run)

Use this protocol to validate catalyst/base compatibility before committing valuable substrate.[1]

Scale: 0.1 mmol Vessel: 4 mL Screw-cap vial with septum (or microwave vial).

-

Preparation: In a glovebox or under active N₂ flow, charge the vial with:

-

Solvent: Add anhydrous 1,4-Dioxane (0.5 mL, 0.2 M concentration).

-

Reaction: Cap tightly. Heat to 90°C in a heating block for 2 hours.

-

Analysis: Take a 10 µL aliquot, dilute in MeOH, and analyze via UPLC-MS.

Protocol B: Macro-Scale Synthesis (The "Production" Run)

Optimized for 1.0 gram scale.

Scale: ~4.0 mmol (approx.[1][2] 1.0 g of Substrate-A, depending on MW) Vessel: 50 mL Schlenk flask or 3-neck round bottom flask with reflux condenser.

Step-by-Step Procedure:

-

Charge Solids: To an oven-dried flask equipped with a magnetic stir bar, add:

-

Inert Atmosphere: Evacuate the flask and backfill with Nitrogen or Argon (Repeat 3x).[1][2] Crucial: Oxygen destroys the active phosphine ligand.

-

Solvent Addition: Add degassed, anhydrous 1,4-Dioxane via syringe.

-

Concentration: 0.25 M - 0.5 M. (Higher concentration aids rate, but ensure solubility).[1]

-

-

Reaction: Heat the mixture to 100°C in an oil bath. Stir vigorously (>800 RPM).

-

Workup (Piperazine-Specific):

-

Purification:

Troubleshooting & Optimization Logic

Use the following decision tree to navigate common failure modes.

Figure 2: Optimization logic for troubleshooting B-H coupling of aminopyridines.

References

-

Buchwald, S. L., et al. "Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide."[1][2] Chemical Science, 2011.[1][2] Link

-

Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.[1][2] Link

-

Ingoglia, B. T., et al. "Palladium-Catalyzed C–N Cross-Coupling Reactions: A Practical Guide."[1][2] Tetrahedron, 2019.[1][2] (Focus on G3/G4 Precatalysts). Link

-

Sigma-Aldrich (Merck). "Buchwald-Hartwig Cross Coupling Reaction User Guide."[1][2] Link

-

BenchChem. "Application Notes for Buchwald-Hartwig Amination of Halo-Heterocycles." Link[1]

High-Throughput Synthesis of Kinase Inhibitor Libraries via Aminopyridine Scaffolds

Application Note & Protocol Guide | Version 2.4

Executive Summary

Target Audience: Medicinal Chemists, High-Throughput Synthesis (HTS) Specialists, and Drug Discovery Biologists.

The aminopyridine moiety represents a "privileged scaffold" in kinase inhibitor discovery due to its intrinsic ability to mimic the adenine ring of ATP. This guide details the strategic design and parallel synthesis of kinase inhibitor libraries utilizing aminopyridine intermediates.[1] Unlike generic synthesis manuals, this document focuses on the causality of reaction engineering —specifically optimizing Buchwald-Hartwig cross-couplings for high-throughput formats—and provides a self-validating workflow for generating diverse, high-purity libraries targeting the ATP-binding cleft.

Scientific Rationale: The Hinge-Binding Imperative

The Donor-Acceptor Motif